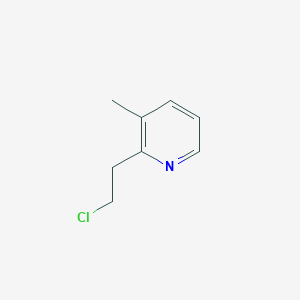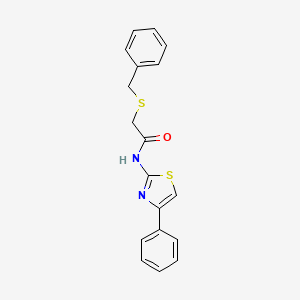
(5-(Methylamino)naphthalen-1-yl)boronic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(5-(Methylamino)naphthalen-1-yl)boronic acid: is an organic compound that belongs to the class of boronic acids. Boronic acids are known for their versatility in organic synthesis, particularly in the formation of carbon-carbon bonds through reactions like the Suzuki-Miyaura coupling. This compound is characterized by the presence of a naphthalene ring substituted with a methylamino group and a boronic acid functional group.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of (5-(Methylamino)naphthalen-1-yl)boronic acid typically involves the introduction of the boronic acid group onto a naphthalene derivative. One common method is the borylation of a naphthalene precursor using a boron reagent such as bis(pinacolato)diboron in the presence of a palladium catalyst. The reaction conditions often include a base like potassium carbonate and a solvent such as dimethylformamide (DMF) or toluene. The reaction is usually carried out under an inert atmosphere at elevated temperatures.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization or chromatography are employed to obtain the compound in high purity.
Analyse Chemischer Reaktionen
Types of Reactions: (5-(Methylamino)naphthalen-1-yl)boronic acid undergoes various types of chemical reactions, including:
Suzuki-Miyaura Coupling: This reaction involves the coupling of the boronic acid with an aryl or vinyl halide in the presence of a palladium catalyst and a base. The major product is a biaryl or styrene derivative.
Oxidation: The boronic acid group can be oxidized to form a phenol derivative using oxidizing agents such as hydrogen peroxide or sodium perborate.
Substitution: The methylamino group can participate in nucleophilic substitution reactions, leading to the formation of various substituted derivatives.
Common Reagents and Conditions:
Suzuki-Miyaura Coupling: Palladium catalyst, base (e.g., potassium carbonate), solvent (e.g., DMF or toluene), inert atmosphere, elevated temperature.
Oxidation: Oxidizing agents (e.g., hydrogen peroxide, sodium perborate), solvent (e.g., water or methanol), ambient temperature.
Substitution: Nucleophiles (e.g., alkyl halides, acyl chlorides), solvent (e.g., dichloromethane), ambient or elevated temperature.
Major Products:
Suzuki-Miyaura Coupling: Biaryl or styrene derivatives.
Oxidation: Phenol derivatives.
Substitution: Substituted naphthalene derivatives.
Wissenschaftliche Forschungsanwendungen
Chemistry: (5-(Methylamino)naphthalen-1-yl)boronic acid is widely used in organic synthesis, particularly in the formation of carbon-carbon bonds through Suzuki-Miyaura coupling reactions. It serves as a building block for the synthesis of complex organic molecules and pharmaceuticals.
Biology: In biological research, this compound can be used as a fluorescent probe due to the presence of the naphthalene ring, which exhibits fluorescence properties. It can be employed in the study of biological processes and the detection of biomolecules.
Medicine: The compound has potential applications in medicinal chemistry, particularly in the development of boron-containing drugs. Boronic acids are known to inhibit proteases and other enzymes, making them valuable in drug discovery and development.
Industry: In the industrial sector, this compound can be used in the production of advanced materials, such as polymers and electronic devices. Its ability to form stable carbon-boron bonds makes it useful in the synthesis of materials with unique properties.
Wirkmechanismus
The mechanism of action of (5-(Methylamino)naphthalen-1-yl)boronic acid is primarily related to its ability to form stable complexes with various molecular targets. The boronic acid group can interact with diols and other nucleophiles, forming reversible covalent bonds. This property is exploited in the inhibition of enzymes, where the compound binds to the active site of the enzyme, blocking its activity. The naphthalene ring can also participate in π-π interactions with aromatic residues in proteins, further stabilizing the complex.
Vergleich Mit ähnlichen Verbindungen
(5-(Dimethylamino)naphthalen-1-yl)boronic acid: Similar structure but with an additional methyl group on the amino group.
(5-(Amino)naphthalen-1-yl)boronic acid: Lacks the methyl group on the amino group.
(5-(Ethylamino)naphthalen-1-yl)boronic acid: Contains an ethyl group instead of a methyl group on the amino group.
Uniqueness: (5-(Methylamino)naphthalen-1-yl)boronic acid is unique due to the presence of the methylamino group, which can influence its reactivity and binding properties. The methyl group can enhance the compound’s lipophilicity and ability to interact with hydrophobic pockets in proteins. Additionally, the naphthalene ring provides fluorescence properties, making it useful as a fluorescent probe in biological research.
Eigenschaften
Molekularformel |
C11H12BNO2 |
|---|---|
Molekulargewicht |
201.03 g/mol |
IUPAC-Name |
[5-(methylamino)naphthalen-1-yl]boronic acid |
InChI |
InChI=1S/C11H12BNO2/c1-13-11-7-3-4-8-9(11)5-2-6-10(8)12(14)15/h2-7,13-15H,1H3 |
InChI-Schlüssel |
MPOZMSNZWZTQEF-UHFFFAOYSA-N |
Kanonische SMILES |
B(C1=C2C=CC=C(C2=CC=C1)NC)(O)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.





![Benzo[b]thiophene-5-carboximidamide hydrochloride](/img/structure/B12960285.png)


![3-Aminopyrazolo[1,5-a]pyridin-2(1H)-one](/img/structure/B12960311.png)



![3,5-Dimethyl-4-[2-[2-methyl-5-(4-methoxyphenyl)-3-thienyl]-3,3,4,4,5,5-hexafluoro-1-cyclopentenyl]isoxazole](/img/structure/B12960343.png)



